molecular formula C16H16FN3 B11065414 2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine

2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11065414
M. Wt: 269.32 g/mol
InChI Key: VMQPDXBIANRQBD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorophenyl group at the 2-position, a propyl group at the 5-position, and an amine group at the 3-position of the imidazo[1,2-a]pyridine core. It has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzaldehyde or benzyl halide in a nucleophilic substitution reaction.

    Addition of the propyl group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and continuous flow reactors to scale up the process efficiently .

Chemical Reactions Analysis

2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures .

Scientific Research Applications

2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a COX-2 inhibitor, the compound binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain . The compound may also interact with other proteins and pathways, depending on its specific modifications and derivatives .

Properties

Molecular Formula

C16H16FN3

Molecular Weight

269.32 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C16H16FN3/c1-2-4-13-5-3-6-14-19-15(16(18)20(13)14)11-7-9-12(17)10-8-11/h3,5-10H,2,4,18H2,1H3

InChI Key

VMQPDXBIANRQBD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC2=NC(=C(N21)N)C3=CC=C(C=C3)F

Origin of Product

United States

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